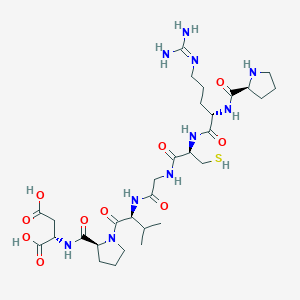
Pro-Arg-Cys-Gly-Val-Pro-Asp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pro-Arg-Cys-Gly-Val-Pro-Asp is a peptide sequence composed of the amino acids proline, arginine, cysteine, glycine, valine, proline, and aspartic acid This peptide sequence is known for its role in various biological processes, including cell adhesion, migration, and signaling
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pro-Arg-Cys-Gly-Val-Pro-Asp can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid (proline) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (cysteine, glycine, valine, proline, and aspartic acid).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., bacteria, yeast, or mammalian cells), which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Pro-Arg-Cys-Gly-Val-Pro-Asp can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine residue, leading to the formation of cystine.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Amino acid derivatives and coupling reagents (e.g., HBTU, HATU) are used in SPPS for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Formation of free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Pro-Arg-Cys-Gly-Val-Pro-Asp has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored for its potential in wound healing, tissue engineering, and drug delivery systems.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of Pro-Arg-Cys-Gly-Val-Pro-Asp involves its interaction with cell surface receptors and extracellular matrix components. The peptide can bind to integrins and other adhesion molecules, triggering intracellular signaling pathways that regulate cell behavior. These interactions can influence cell adhesion, migration, proliferation, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg: A peptide with similar functions in cell adhesion and signaling.
Cys-Gly: A dipeptide involved in various biological processes.
Gly-Val-Pro: A tripeptide with roles in protein structure and function.
Uniqueness
Pro-Arg-Cys-Gly-Val-Pro-Asp is unique due to its specific sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This property can enhance the stability and functionality of the peptide in various applications.
Eigenschaften
CAS-Nummer |
177942-23-3 |
|---|---|
Molekularformel |
C30H50N10O10S |
Molekulargewicht |
742.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C30H50N10O10S/c1-15(2)23(28(48)40-11-5-8-20(40)27(47)37-18(29(49)50)12-22(42)43)39-21(41)13-35-24(44)19(14-51)38-26(46)17(7-4-10-34-30(31)32)36-25(45)16-6-3-9-33-16/h15-20,23,33,51H,3-14H2,1-2H3,(H,35,44)(H,36,45)(H,37,47)(H,38,46)(H,39,41)(H,42,43)(H,49,50)(H4,31,32,34)/t16-,17-,18-,19-,20-,23-/m0/s1 |
InChI-Schlüssel |
HSKCCNHLWZSIDN-LZVKGNEYSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2 |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)
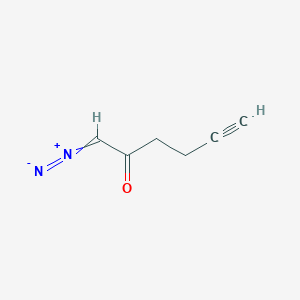
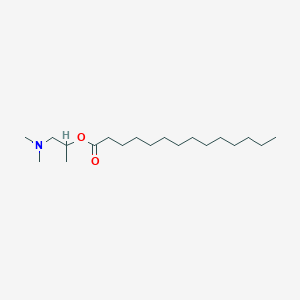
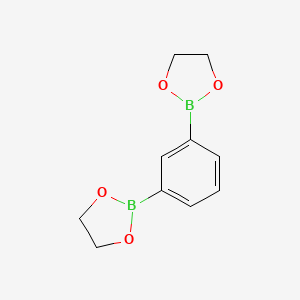
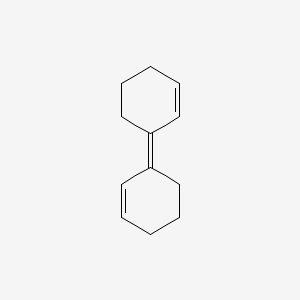

![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
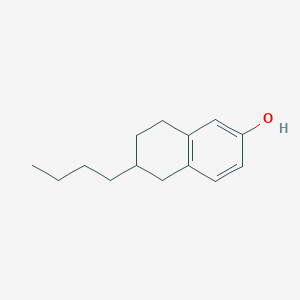
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
